
4-Bromo-3-chloro-2-fluoroaniline
Overview
Description
4-Bromo-3-chloro-2-fluoroaniline (CAS RN: 115843-99-7) is a halogenated aniline derivative with the molecular formula C₆H₄BrClFN and a molecular weight of 224.457 g/mol . This compound is synthesized via bromination and diazotization of 3-chloro-2-fluoroaniline, achieving an overall yield of 82.5% and high purity (99.538%) under optimized conditions . Its structure features a benzene ring substituted with bromine (position 4), chlorine (position 3), fluorine (position 2), and an amino group (position 1), making it a versatile intermediate in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the sequential halogenation of 2-fluoroaniline. The process begins with the bromination of 2-fluoroaniline to form 4-bromo-2-fluoroaniline, followed by chlorination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives with fewer halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include partially or fully dehalogenated anilines.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms. This unique arrangement of halogens significantly influences its chemical reactivity and biological activity. The presence of electron-withdrawing groups enhances its ability to undergo nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Organic Synthesis
4-Bromo-3-chloro-2-fluoroaniline serves as an important building block for synthesizing various organic compounds. Its halogenated structure allows it to participate in several types of chemical reactions:
- Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as sodium methoxide or potassium tert-butoxide to form substituted products.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids using palladium catalysts, leading to the formation of biaryl compounds.
- Oxidation and Reduction : The compound can be oxidized to form nitro derivatives or reduced to generate amine derivatives, expanding its utility in synthetic chemistry.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its diverse functional groups enable the synthesis of bioactive molecules with therapeutic applications:
- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit activity against bacterial infections.
- Anti-inflammatory and Anticancer Agents : The compound's unique structure may be beneficial in developing drugs targeting inflammatory diseases and cancer .
Material Science
The unique electronic properties imparted by the halogen substituents make this compound suitable for applications in material science:
- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its stability and reactivity.
- Polymer Chemistry : Its halogenated structure contributes to enhanced properties in polymers, such as improved thermal stability and chemical resistance.
Case Study 1: Synthesis of Antimicrobial Compounds
A study investigated the synthesis of novel antimicrobial agents using this compound as a starting material. Researchers successfully created several derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria. This highlights the compound's potential role in developing new antibiotics.
Case Study 2: Development of Biaryl Compounds
In another study focused on organic synthesis, researchers utilized this compound in Suzuki-Miyaura coupling reactions. The resulting biaryl compounds exhibited interesting electronic properties that could be useful in organic electronics, such as OLEDs (Organic Light Emitting Diodes). This underscores the versatility of this compound in advanced material applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, the halogen atoms on the benzene ring influence the reactivity and selectivity of the compound. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) affects the electron density on the ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated anilines are critical in organic synthesis due to their reactivity and role as building blocks. Below is a detailed comparison of 4-bromo-3-chloro-2-fluoroaniline with its structural analogs:
Structural and Physical Properties
Key Observations :
- Substituent Position : The position of halogens significantly impacts reactivity. For example, bromine at position 4 (as in the reference compound) vs. position 5 (in 5-bromo-3-chloro-2-fluoroaniline) alters steric and electronic effects, influencing electrophilic substitution patterns .
- Halogen Diversity : The absence of chlorine in 4-bromo-2-fluoroaniline reduces molecular weight by ~34 g/mol and lowers melting/boiling points compared to the reference compound .
- Symmetry Effects : 4-Bromo-2,6-dichlorophenylamine exhibits higher symmetry, contributing to a higher melting point (85–86°C) despite lacking fluorine .
Biological Activity
4-Bromo-3-chloro-2-fluoroaniline is an organic compound with a molecular formula of C₆H₄BrClFN. This compound, classified as a halogenated aniline derivative, exhibits significant potential in various biological applications due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features three halogen substituents: bromine, chlorine, and fluorine, attached to an aniline backbone. This combination influences its electronic properties and reactivity, making it a valuable building block in pharmaceutical synthesis and material science.
Substituent | Type | Effect on Activity |
---|---|---|
Bromine | Halogen | Increases reactivity; potential for covalent bonding |
Chlorine | Halogen | Modulates electronic properties; enhances biological interactions |
Fluorine | Halogen | Influences solubility and metabolic stability |
The biological activity of this compound is primarily inferred from studies on similar compounds, as specific research on this compound is limited. The following mechanisms are proposed based on analogous halogenated anilines:
- Target Interactions : The compound likely interacts with various biomolecules, potentially affecting enzyme activity and gene expression.
- Hydroxylation Pathways : Similar compounds exhibit effects through hydroxylation processes, which could also apply here.
- Nephrotoxic Effects : Some studies suggest that related compounds may induce nephrotoxicity, possibly through the formation of reactive metabolites.
Pharmacokinetics
While specific pharmacokinetic data for this compound is sparse, related compounds have demonstrated efficient metabolism with significant renal excretion (up to 80% within 24 hours). The metabolic pathways often involve phase 1 reactions leading to hydroxylated products.
Case Studies and Research Findings
- Antimicrobial Potential : As a building block for pharmaceuticals targeting bacterial infections, this compound has been investigated for its ability to inhibit bacterial growth. Its structural properties allow it to participate in various chemical reactions that enhance its antimicrobial efficacy.
- Cancer Research Applications : The compound's halogenated nature suggests potential applications in cancer therapies. Halogenated anilines have been studied for their ability to interact with DNA and proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) Studies : Research indicates that the presence of halogens significantly affects the biological activity of aniline derivatives. For instance, studies show that introducing different halides alters the antagonistic activity against specific receptors, suggesting that this compound may exhibit varied activities depending on its substituents .
The biochemical properties of this compound are not extensively documented; however, it is known that:
- Enzyme Interactions : Aniline derivatives can interact with enzymes and proteins, influencing metabolic pathways.
- Potential Toxicity : Like many halogenated compounds, it may pose toxicity risks; thus, handling precautions are necessary.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-3-chloro-2-fluoroaniline, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example, bromination of 3-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., polar solvents like DMF at 0–5°C) ensures regioselective substitution at the para position. Monitoring reaction progress via HPLC or TLC is critical to avoid over-halogenation. Evidence from structurally similar compounds (e.g., 4-bromo-1-chloro-2-fluorobenzene synthesis ) supports the use of low-temperature halogenation to minimize side reactions.
Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from its isomers?
- Methodological Answer :
- ¹⁹F NMR : The fluorine chemical shift is highly sensitive to substituent positions. For instance, the ortho-fluorine in this compound shows distinct coupling with adjacent protons compared to isomers like 5-bromo-3-chloro-2-fluoroaniline .
- ¹H NMR : Aromatic proton splitting patterns (e.g., doublet-of-doublets) and integration ratios help differentiate substitution patterns.
- FTIR : Stretching frequencies for C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) vary based on electronic environments.
Advanced Research Questions
Q. How do density functional theory (DFT) calculations improve predictions of electronic properties for halogenated anilines?
- Methodological Answer : Hybrid functionals like B3LYP (which incorporate exact exchange terms) are critical for accurately modeling halogenated systems. For example, Becke’s 1993 study demonstrated that including exact exchange reduces errors in atomization energies (<2.4 kcal/mol) and ionization potentials . For this compound, DFT can predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids .
Q. What challenges arise in crystallographic refinement of halogen-heavy aromatic amines, and how can SHELX address them?
- Methodological Answer : Heavy atoms (Br, Cl) cause significant electron density artifacts. SHELXL’s robust refinement algorithms, including anisotropic displacement parameters and twin refinement, mitigate these issues. For example, SHELX’s integration of high-resolution data and automated weighting schemes improves R-factor convergence in halogenated structures . Pre-refinement steps, such as using Olex2 for disorder modeling, are recommended.
Q. How can contradictory solubility or stability data for this compound be resolved in different solvent systems?
- Methodological Answer : Systematic solubility studies in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, H₂O) solvents, combined with DSC (differential scanning calorimetry) for stability analysis, identify solvent-solute interactions. For instance, halogenated anilines often exhibit lower solubility in polar solvents due to strong halogen bonding, as observed in analogs like 4-bromo-2-fluorobenzylamine hydrochloride . Conflicting data may arise from impurities; HPLC purity checks (>97%) are essential .
Q. Key Considerations for Researchers
- Synthetic Optimization : Prioritize low-temperature halogenation to avoid polyhalogenation byproducts.
- Spectroscopic Validation : Combine ¹H/¹⁹F NMR and FTIR to confirm substitution patterns.
- Computational Modeling : Use hybrid DFT functionals for accurate electronic property predictions.
- Crystallographic Refinement : Leverage SHELX’s advanced algorithms for halogen-heavy structures.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZIQDHENNEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382226 | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115843-99-7 | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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